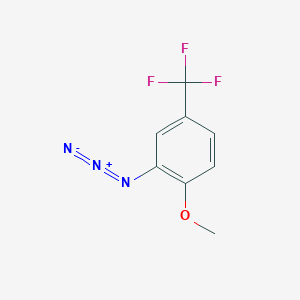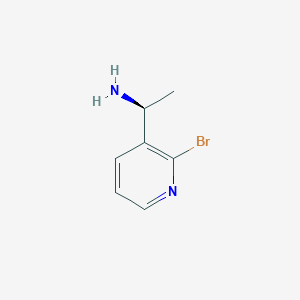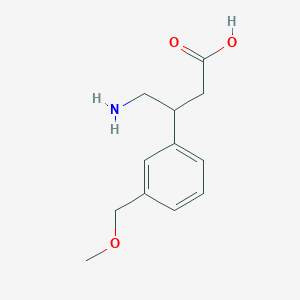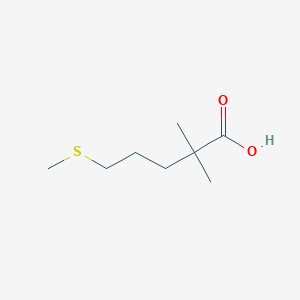
2,2-Dimethyl-5-(methylthio)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-5-(methylthio)pentanoic acid is an organic compound with the molecular formula C8H16O2S. It is a derivative of pentanoic acid, featuring a methylthio group (-SCH3) at the 5th carbon and two methyl groups at the 2nd carbon. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting from Pentanoic Acid: One common synthetic route involves the alkylation of pentanoic acid with methylthioethanol under acidic conditions.
Starting from Methylthiopentane: Another approach is the oxidation of methylthiopentane using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Industrial Production Methods: In an industrial setting, the compound is typically synthesized through a multi-step process involving the initial formation of a suitable precursor, followed by specific chemical reactions to introduce the desired functional groups. The process is optimized for large-scale production, ensuring high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, and other strong oxidizing agents.
Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: this compound can be oxidized to form 2,2-dimethyl-5-(methylthio)pentanone.
Reduction: Reduction can yield 2,2-dimethyl-5-(methylthio)pentanol.
Substitution: Substitution reactions can produce various derivatives, such as 2,2-dimethyl-5-(chloromethylthio)pentanoic acid.
科学研究应用
2,2-Dimethyl-5-(methylthio)pentanoic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism by which 2,2-Dimethyl-5-(methylthio)pentanoic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes by binding to active sites or altering substrate specificity. The molecular targets and pathways involved vary based on the context of its use.
相似化合物的比较
2,2-Dimethyl-5-(methylthio)pentanone: A ketone derivative with similar structural features.
2,2-Dimethyl-5-(chloromethylthio)pentanoic acid:
2-Methyl-5-(methylthio)pentanoic acid: A closely related compound with one less methyl group.
Uniqueness: 2,2-Dimethyl-5-(methylthio)pentanoic acid is unique due to its specific arrangement of methyl and methylthio groups, which influences its reactivity and applications. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industry.
属性
分子式 |
C8H16O2S |
|---|---|
分子量 |
176.28 g/mol |
IUPAC 名称 |
2,2-dimethyl-5-methylsulfanylpentanoic acid |
InChI |
InChI=1S/C8H16O2S/c1-8(2,7(9)10)5-4-6-11-3/h4-6H2,1-3H3,(H,9,10) |
InChI 键 |
MBXDBGRHLFRGCG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCCSC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


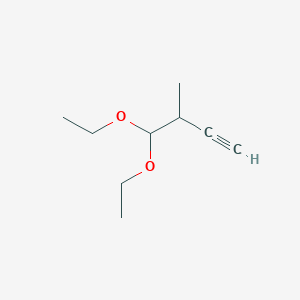
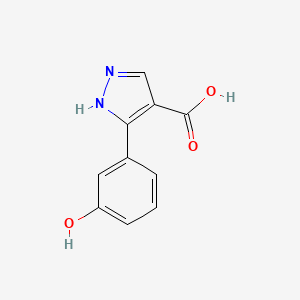
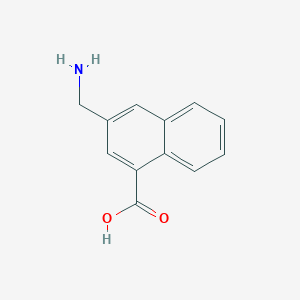

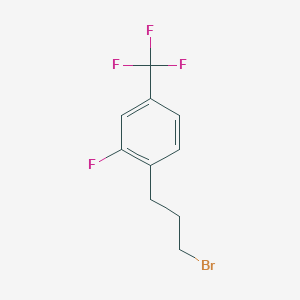
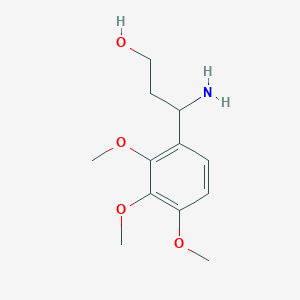
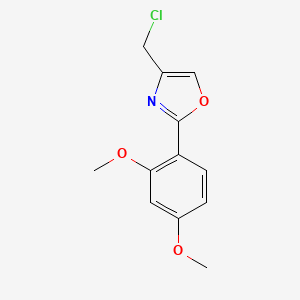
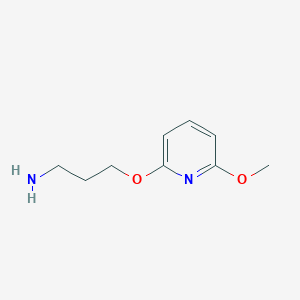
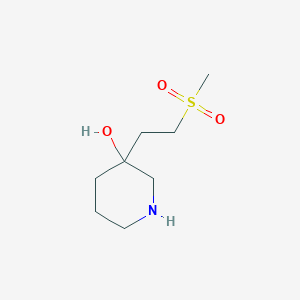

![2-Amino-2-[2-(dimethylamino)phenyl]ethan-1-ol](/img/structure/B15322439.png)
